Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride
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Overview
Description
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H12BrNO2·HCl. It is a brominated derivative of tetrahydroquinoline, which is a structural motif found in various natural and synthetic compounds
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1,2,3,4-tetrahydroquinoline as the starting material.
Bromination: The tetrahydroquinoline undergoes bromination at the 6-position to form 6-bromo-1,2,3,4-tetrahydroquinoline.
Carboxylation: The brominated intermediate is then subjected to carboxylation to introduce the carboxylate group at the 8-position.
Methylation: Finally, the carboxylate group is methylated to produce methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes using reactors and other equipment suitable for large-scale chemical synthesis. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromine atom to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Bromine can be oxidized to form bromate (BrO3-) or other oxidized species.
Reduction Products: The reduction of bromine can yield bromide (Br-) or other reduced species.
Substitution Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways. Medicine: Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A related compound without the bromine atom.
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate: A structural isomer with the carboxylate group at a different position.
Uniqueness: The presence of the bromine atom at the 6-position and the carboxylate group at the 8-position make this compound unique compared to its isomers and related compounds
Biological Activity
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in treating various diseases.
- Molecular Formula : C11H13BrClNO2
- Molecular Weight : 306.58 g/mol
- CAS Number : 2228314-93-8
Antibacterial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit notable antibacterial properties. For instance, similar compounds have shown minimum inhibitory concentrations (MIC) against various bacterial strains:
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
6a | E. coli | 50 |
122a | S. aureus | 4.64 |
The compound's structural features contribute to its binding affinity and efficacy against gram-positive and gram-negative bacteria. The presence of the bromine atom in the 6-position enhances its interaction with bacterial cell walls, leading to increased antibacterial activity .
Anticancer Potential
Tetrahydroquinoline derivatives have been investigated for their anticancer properties. A study demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 3.1 to 4.8 μM. These compounds induce apoptosis through mitochondrial pathways, characterized by increased expression of pro-apoptotic proteins such as Bax and caspases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Through the activation of apoptotic pathways, it can lead to programmed cell death in cancer cells.
- Antioxidant Activity : Some studies suggest that tetrahydroquinoline derivatives possess antioxidant properties that protect cells from oxidative stress .
Study on Antibacterial Effects
A recent study evaluated the antibacterial efficacy of methyl 6-bromo-1,2,3,4-tetrahydroquinoline derivatives against common pathogens:
- Methodology : Disk diffusion and broth dilution methods were employed.
- Results : Compounds showed significant inhibition zones against E. coli and S. aureus, indicating their potential as new antibacterial agents.
Anticancer Activity Evaluation
In vitro studies assessed the anticancer potential on human lung adenocarcinoma cells (A549):
- Findings : The compound led to a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.
- Mechanism : Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .
Properties
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9;/h5-6,13H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZQMENTFOGVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NCCC2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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